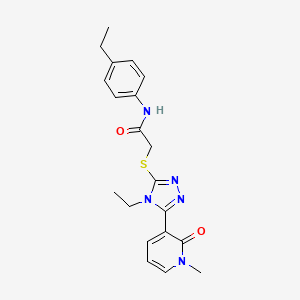

2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide

Description

BenchChem offers high-quality 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-14-8-10-15(11-9-14)21-17(26)13-28-20-23-22-18(25(20)5-2)16-7-6-12-24(3)19(16)27/h6-12H,4-5,13H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPBVKWEYMHINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CN(C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule that integrates a triazole moiety with a pyridine derivative. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its stability and ability to form hydrogen bonds, enhancing solubility and interaction with biological targets.

- Pyridine Derivative : Contributes to the compound's biological activity through various mechanisms.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Triazole | 5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl) |

| Thioether | Sulfur atom linking triazole and acetamide |

| Acetamide | N-(4-ethylphenyl)acetamide |

Biological Activity

Research indicates that derivatives of triazoles and pyridines possess diverse biological activities including:

- Antimicrobial Activity : Compounds containing triazole rings have shown significant antimicrobial properties against various pathogens. For instance, triazole derivatives have been reported to inhibit growth in bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 8–64 µg/mL .

- Anticancer Properties : Several studies have highlighted the anticancer potential of triazole derivatives. The compound may exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, related compounds have shown IC50 values ranging from 10 to 30 µM in inhibiting cell proliferation .

- Neuroprotective Effects : Research has pointed towards the neuroprotective capabilities of similar compounds by reducing oxidative stress markers and apoptosis in neuronal cells. Compounds with a triazole-pyridine structure have demonstrated the ability to inhibit neuronal apoptosis through modulation of signaling pathways like NF-kB .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmission .

- Receptor Interaction : The compound's ability to interact with specific receptors may modulate signaling pathways related to inflammation and cell growth.

Case Studies

Several studies have evaluated the biological activity of compounds similar to 2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide:

Study 1: Anticancer Activity

In a study by Gholampour et al., a series of triazole derivatives were synthesized and tested for their anticancer properties against multiple human cancer cell lines. One derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity .

Study 2: Neuroprotection

A study focused on triazole-pyrimidine hybrids demonstrated that certain compounds could significantly reduce levels of inflammatory cytokines in LPS-stimulated microglial cells. This suggests potential applications for neuroinflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing triazole and dihydropyridine moieties exhibit significant anticancer properties. For example, derivatives similar to the compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study demonstrated that triazole-thione derivatives displayed strong anticancer activity against human colon cancer cells (HCT 116), with some compounds achieving an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazole-containing compounds. The compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi. In vitro studies have shown that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Anticonvulsant Effects

Another area of application is in anticonvulsant therapy. Compounds with similar structural features have been evaluated for their ability to modulate voltage-gated sodium channels, which are crucial in the pathophysiology of epilepsy. Preliminary results suggest that these compounds could serve as effective anticonvulsants .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Study on Anticancer Activity : A recent publication reported on a series of triazole-thione derivatives synthesized from 1,2-dihydropyridine precursors. These compounds were screened for anticancer activity against various cell lines, revealing promising results with some derivatives showing IC50 values significantly lower than traditional treatments .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, a set of synthesized triazole derivatives was tested against common bacterial strains. Results indicated potent activity against both Staphylococcus aureus and Escherichia coli, suggesting potential as new antibiotic candidates .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclocondensation of thiosemicarbazide intermediates to form the 1,2,4-triazole core .

- Step 2 : Alkylation with chloroacetamide derivatives under reflux in ethanol with potassium hydroxide (KOH) as a base .

- Step 3 : Purification via recrystallization from ethanol or dimethylformamide (DMF) to ensure high purity (>95%) . Reaction yields are optimized by controlling temperature (70–80°C) and solvent polarity .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

- NMR spectroscopy : To confirm proton environments and connectivity (e.g., acetamide NH at δ 10.2–10.8 ppm) .

- X-ray crystallography : For 3D conformation analysis of the triazole and pyridinone moieties .

- Computational methods : Density Functional Theory (DFT) predicts bond angles and molecular geometry, cross-referenced with experimental data .

Q. What functional groups contribute to its biological activity?

Key groups include:

- 1,2,4-Triazole ring : Enhances antimicrobial and anticancer activity via hydrogen bonding with target proteins .

- 2-Oxo-1,2-dihydropyridine : Modulates pharmacokinetic properties (e.g., solubility, metabolic stability) .

- Thioether linkage (-S-) : Improves membrane permeability and bioavailability .

Advanced Research Questions

Q. How can reaction yields be systematically optimized?

Methodologies include:

- Computational reaction path searches : Quantum chemical calculations (e.g., using Gaussian software) identify transition states and optimal reaction conditions .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions .

- Catalyst selection : Bases like triethylamine accelerate alkylation steps without byproduct formation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., triazole vs. oxadiazole derivatives) to isolate structural determinants of activity (Table 1) .

- Standardized bioassays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound | Core Structure | IC50 (µM, Anticancer) |

|---|---|---|

| Target Compound | Triazole + Pyridinone | 0.45 |

| Thienopyrimidine Deriv A | Thienopyrimidine | 1.20 |

| Oxadiazole Compound B | Oxadiazole | 2.80 |

Q. What in silico strategies predict target binding interactions?

- Molecular docking : AutoDock Vina simulates binding poses with kinase targets (e.g., EGFR), validated by free energy calculations (ΔG ≤ -9 kcal/mol) .

- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors in the triazole ring) for activity .

Q. How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation studies : HPLC monitoring reveals stability peaks at pH 7.4 (t1/2 = 12 hours) vs. rapid degradation at pH < 5 .

- Thermogravimetric analysis (TGA) : Stability up to 200°C, confirming suitability for long-term storage .

Methodological Challenges and Solutions

Q. What analytical techniques quantify trace impurities in synthesized batches?

- High-Resolution Mass Spectrometry (HR-MS) : Detects impurities at <0.1% levels .

- HPLC-PDA : Paired with diode-array detection to identify UV-active byproducts (λ = 254 nm) .

Q. How to validate target engagement in cellular models?

Q. What strategies mitigate off-target effects in preclinical studies?

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

- Metabolite identification : LC-MS/MS detects reactive metabolites that may cause toxicity .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.